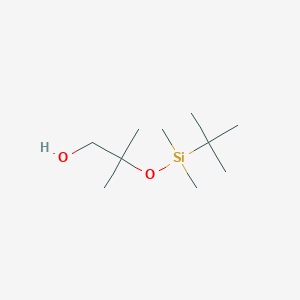







|
REACTION_CXSMILES
|
[Si:1]([O:8][C:9]([CH3:15])([CH3:14])[C:10](OC)=[O:11])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].CC(C[AlH]CC(C)C)C>>[Si:1]([O:8][C:9]([CH3:15])([CH3:14])[CH2:10][OH:11])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]
|


|
Name
|
methyl 2-(tert-butyldimethylsilyloxy)-2-methylpropanoate
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC(C(=O)OC)(C)C
|
|
Name
|
|
|
Quantity
|
9.47 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
|
Name
|
hexanes
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at about −78° C. for about 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was warmed to ambient temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred for about 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then re-cooled to about 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
was quenched with the slow addition of a saturated solution of sodium potassium tartrate (about 20 mL)
|
|
Type
|
STIRRING
|
|
Details
|
The thick suspension was stirred at ambient temperature for about 2 h until the two layers
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with DCM (2×50 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed under reduced pressure
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC(CO)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.73 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |